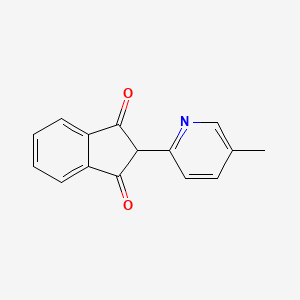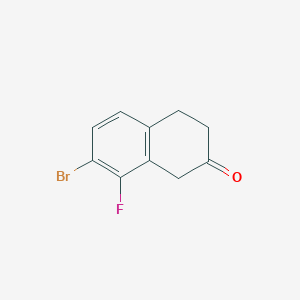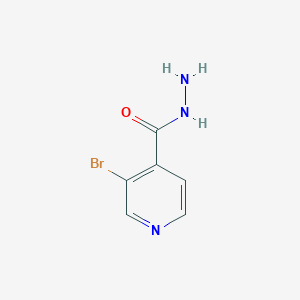
2-(Benzyloxy)-1-methoxy-4-(2-nitropropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-1-methoxy-4-(2-nitropropyl)benzene is an organic compound that features a benzene ring substituted with benzyloxy, methoxy, and nitropropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-methoxy-4-(2-nitropropyl)benzene typically involves multiple steps, starting from benzene derivativesThe nitropropyl group can be introduced via a Friedel-Crafts alkylation reaction using nitropropane as the alkylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-1-methoxy-4-(2-nitropropyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzyloxy group can be cleaved under acidic conditions to yield the corresponding phenol.
Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic conditions, such as hydrochloric acid.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Amino derivatives.
Reduction: Phenolic compounds.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-1-methoxy-4-(2-nitropropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-1-methoxy-4-(2-nitropropyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The benzyloxy and methoxy groups may also contribute to the compound’s overall activity by influencing its binding to specific targets .
Comparación Con Compuestos Similares
Similar Compounds
1-Nitro-2-propylbenzene: Similar structure but lacks the benzyloxy and methoxy groups.
2-Nitro-1-phenylpropane: Similar nitropropyl group but different substitution pattern on the benzene ring
Uniqueness
2-(Benzyloxy)-1-methoxy-4-(2-nitropropyl)benzene is unique due to the presence of both benzyloxy and methoxy groups, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. These substituents can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H19NO4 |
|---|---|
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
1-methoxy-4-(2-nitropropyl)-2-phenylmethoxybenzene |
InChI |
InChI=1S/C17H19NO4/c1-13(18(19)20)10-15-8-9-16(21-2)17(11-15)22-12-14-6-4-3-5-7-14/h3-9,11,13H,10,12H2,1-2H3 |
Clave InChI |
ZAKIPCCWOXHYOK-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC(=C(C=C1)OC)OCC2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cesium 5-methylbenzo[D]oxazole-2-carboxylate](/img/structure/B15333870.png)

![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-3-methylaniline](/img/structure/B15333878.png)
![1-[2-(Difluoromethoxy)benzyl]azetidine](/img/structure/B15333881.png)




![6-[Methyl(2,2,2-trifluoroethyl)amino]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B15333924.png)



![N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine](/img/structure/B15333948.png)
